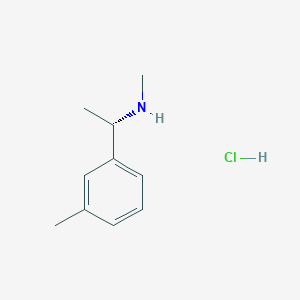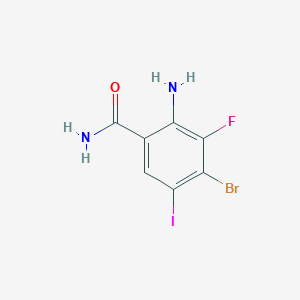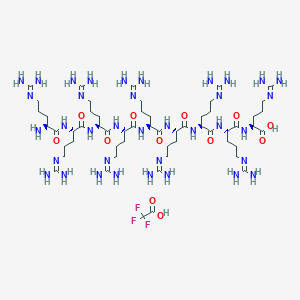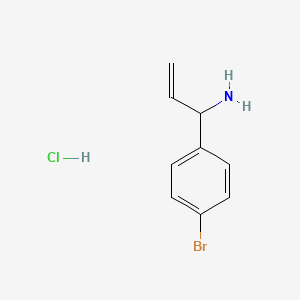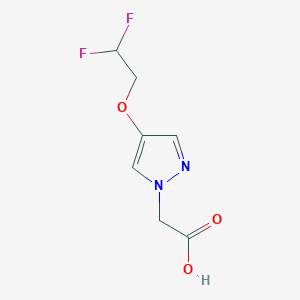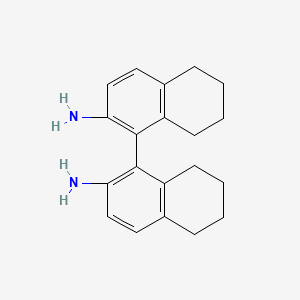
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a selective non-substrate EAAT1 inhibitor . EAAT1 is the predominant glial glutamate transporter in the cerebellum . The compound is also known as 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile .
Synthesis Analysis
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are very important heterocyclic compounds with a wide range of interesting biological activities, have inspired a wide array of synthetic work . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallographic and cryo-EM structures . These studies have provided insights into the ion-coupled transport mechanisms of human excitatory amino acid transporters .Chemical Reactions Analysis
The chemical reactions involving this compound are associated with its role as an inhibitor of EAAT1 . The compound’s interactions with EAAT1 have been studied extensively, providing insights into its mechanism of action .Wissenschaftliche Forschungsanwendungen
Degradation and Treatment
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for toxic and hazardous amino-compounds in water. Ozone is highly reactive towards most amines, dyes, and pesticides, with Fenton processes following in effectiveness. The degradation of amines is highly pH-sensitive, and hybrid methods under optimized conditions yield synergistic effects for specific effluents (Bhat & Gogate, 2021).
Industrial Applications
Amino-1,2,4-triazoles are used extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application spans across various industries, including biotechnology and energy, highlighting the versatility of nitrogen-containing compounds in fine organic synthesis (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Detection and Monitoring
The presence of biogenic amines in food and beverages is an important indicator of product quality and safety. Molecular methods, such as PCR, offer rapid, sensitive, and specific detection of amino acid decarboxylase genes, allowing early control measures to prevent the development of biogenic amine-producing bacteria (Landete, Rivas, Marcobal, & Muñoz, 2007).
Synthesis and Polymerization
The study of alkyl phosphites' reactivity with nitrogen-containing compounds reveals efficient approaches to synthesize α-amino-, β-amino-, and enaminophosphonates, demonstrating the significance of these compounds in pharmaceutical chemistry (Abdou, Barghash, & Bekheit, 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) . EAAT1 is a type of glutamate transporter that plays a crucial role in maintaining low extracellular concentrations of glutamate in the central nervous system (CNS), thereby shaping excitatory signaling .
Mode of Action
This compound acts as a selective inhibitor of EAAT1 . It has an IC50 value of 420 nM for EAAT1 and shows negligible activity (>300 μM) for other EAAT subtypes (EAAT2-5) . By inhibiting EAAT1, it can modulate the uptake of glutamate, influencing the levels of extracellular glutamate that have access to glutamate receptors .
Biochemical Pathways
The inhibition of EAAT1 by this compound affects the glutamate uptake systems , which are the primary means for clearing synaptic and extrasynaptically released glutamate in the CNS . This modulation can impact both normal synaptic signaling and abnormal over-activation of glutamate receptors that can trigger excitotoxic pathology .
Result of Action
The inhibition of EAAT1 by this compound can lead to an increase in extracellular glutamate concentrations. This can potentially affect glutamatergic neurotransmission, influencing various aspects of brain function including cognition, memory, learning, and developmental plasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the function of EAAT1 and the compound’s efficacy can be modulated by endogenous or exogenous compounds . Furthermore, the compound’s action can also be affected by the precise morphological arrangement of fine perisynaptic processes close to synapses, which define the diffusional distance for glutamate and the spatial proximity of transporters in relation to the synaptic cleft .
Safety and Hazards
Zukünftige Richtungen
Human induced pluripotent stem cell (hiPSC)-derived neural cells have started to be used in safety/toxicity tests at the preclinical stage of drug development . As these cells exhibit greater tolerance to excitotoxicity than those of primary cultures of rodent neurons, the compound’s role as an EAAT1 inhibitor could be of significant interest in this context .
Eigenschaften
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHXJXFQJFWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



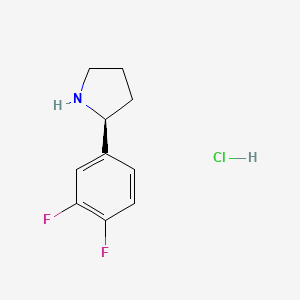
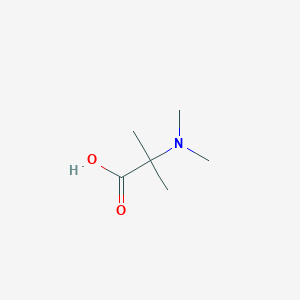
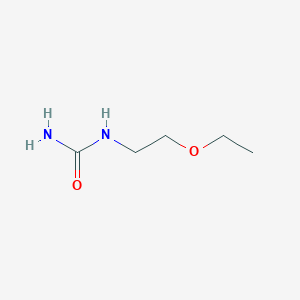
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)
